

quality control and purity assessment of ML364

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Compound of Interest

Compound Name: ML364

Cat. No.: B609155

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ML364 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the quality control, purity assessment, and effective use of **ML364**, a selective inhibitor of Ubiquitin Specific Peptidase 2 (USP2).

Frequently Asked Questions (FAQs)

Q1: What is **ML364** and what is its primary mechanism of action?

A1: **ML364** is a selective, non-covalent small molecule inhibitor of Ubiquitin Specific Peptidase 2 (USP2), a deubiquitinating enzyme (DUB).[1][2][3] It functions by binding to USP2 ($K_d = 5.2 \mu\text{M}$) and inhibiting its enzymatic activity ($\text{IC}_{50} = 1.1 \mu\text{M}$).[1][2] This inhibition prevents the removal of ubiquitin from target proteins, leading to their degradation by the proteasome. A key substrate of USP2 is Cyclin D1; by promoting its degradation, **ML364** causes cell cycle arrest and exhibits anti-proliferative effects in cancer cell models.[2][4]

Q2: What is the recommended storage procedure for **ML364**?

A2: Proper storage is crucial to maintain the integrity of **ML364**. Recommendations are as follows:

- Solid Form: Store at -20°C for up to 3 years.[5]
- Stock Solutions (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][5][6][7] For in vivo experiments, it is

recommended to use freshly prepared solutions.[1]

Q3: What is the solubility of **ML364** in common solvents?

A3: **ML364** has limited aqueous solubility but is readily soluble in organic solvents.

- DMSO: Soluble up to 60 mg/mL.[5]
- PBS (pH 7.4): Low solubility (<2 µM).[2] Due to its low solubility in aqueous buffers, it is standard practice to prepare a high-concentration stock solution in DMSO and then dilute it into the final aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay and below the threshold for cellular toxicity.

Q4: Is **ML364** selective for USP2?

A4: **ML364** is highly selective for USP2. However, it also shows inhibitory activity against the closely related deubiquitinase USP8 (IC₅₀ = 0.95 µM).[2][5] It has been shown to be inactive against other proteases like caspase 6, caspase 7, MMP1, MMP9, and USP15.[2][5] It also showed no binding activity when tested against a panel of 102 kinases.[5]

Quality Control and Purity Assessment

Ensuring the purity and identity of **ML364** is critical for reproducible experimental results. The primary analytical methods used are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is standard for biological assays.[2]

Table 1: Physicochemical and Purity Data for ML364

Parameter	Value	Source
Molecular Formula	C ₂₄ H ₁₈ F ₃ N ₃ O ₃ S ₂	[5]
Molecular Weight	517.54 g/mol	[5]
Purity (Typical)	>95% (often >99%)	[1][2]
Appearance	Crystalline solid / powder	[5]
CAS Number	1991986-30-1	[1]

Experimental Protocols

1. Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the purity of an **ML364** sample based on published methodologies.^[2]

- Instrumentation: Agilent HPLC system with a diode array detector or equivalent.
- Column: Phenomenex Luna C18 (3 μ m, 3 x 75 mm) or equivalent C18 column.
- Mobile Phase A: Water with 0.05% Trifluoroacetic Acid (TFA).
- Mobile Phase B: Acetonitrile with 0.025% Trifluoroacetic Acid (TFA).
- Flow Rate: 1 mL/min.
- Column Temperature: 50°C.
- Gradient:
 - Start at 4% Mobile Phase B.
 - Linear gradient to 100% Mobile Phase B over 7 minutes.
- Run Time: 8 minutes.
- Detection: UV absorbance at 254 nm and 280 nm.
- Procedure:
 - Prepare a 1 mg/mL stock solution of **ML364** in DMSO.
 - Dilute the stock solution to an appropriate concentration (e.g., 20 μ M) with a 50:50 mixture of Mobile Phase A and B.
 - Inject 5-10 μ L of the sample onto the column.
 - Acquire the chromatogram.

- Calculate purity by determining the area percentage of the main peak relative to the total area of all observed peaks.

2. Protocol: Identity Confirmation by LC-MS

This protocol confirms the molecular weight of **ML364**.

- Instrumentation: Agilent 6130 mass spectrometer with electrospray ionization (ESI) or equivalent.
- LC Method: Use the RP-HPLC method described above.
- MS Parameters:
 - Ionization Mode: Positive ESI.
 - Scan Range: m/z 100-1000.
 - Capillary Voltage: 3000 V.
 - Fragmentor Voltage: 70 V.
- Procedure:
 - Perform the LC separation as described previously.
 - Divert the column eluent to the ESI source of the mass spectrometer.
 - Acquire mass spectra across the elution profile.
 - Confirm the presence of the expected ion for **ML364** ($[M+H]^+ \approx 518.5$ m/z).

Troubleshooting Guide

Problem 1: Low or no biological activity observed in cell-based assays.

- Question: My **ML364** treatment did not result in the expected phenotype (e.g., no decrease in Cyclin D1 levels or no cell cycle arrest). What could be the cause?

- Answer:
 - Compound Purity/Integrity: Verify the purity of your **ML364** batch using HPLC (see protocol above). Ensure the compound has not degraded due to improper storage. Long-term storage in solution, especially at room temperature, can lead to degradation.
 - Solubility Issues: **ML364** has poor aqueous solubility.[\[2\]](#) If the compound precipitates in your cell culture medium, the effective concentration will be much lower than intended. Try pre-diluting the DMSO stock in warm medium and vortexing gently before adding to cells. Visually inspect for precipitation under a microscope.
 - Cell Line Specificity: The effect of **ML364** is dependent on the cellular context, particularly the reliance of the cell line on USP2 for regulating key proteins like Cyclin D1. Confirm that your cell line expresses USP2 and that Cyclin D1 is relevant to its proliferation.[\[2\]](#)
 - Incorrect Dosage or Treatment Time: Perform a dose-response and time-course experiment. Effects on Cyclin D1 levels have been observed within 2-24 hours with concentrations of 5-20 μM .[\[1\]](#)

Problem 2: **ML364** precipitates out of solution during the experiment.

- Question: I observed precipitation after diluting my **ML364** DMSO stock into my aqueous buffer/medium. How can I prevent this?
- Answer:
 - Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of **ML364** if your experiment allows.
 - Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock into a small volume of a co-solvent (if compatible with your system) or directly into the assay buffer, ensuring rapid mixing.
 - Use of Surfactants or Co-solvents: For in vivo or certain in vitro preparations, co-solvents like PEG300 or surfactants like Tween-80 can be used to improve solubility.[\[5\]](#) However,

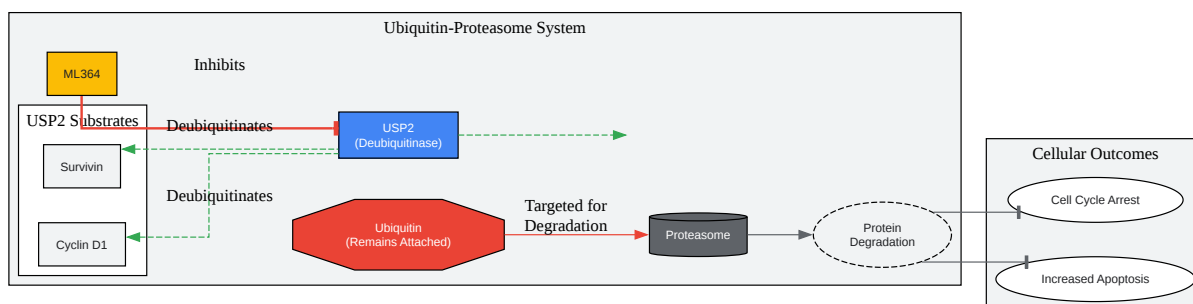
always run a vehicle control to ensure these additives do not affect your experimental outcome.

- Sonication/Heating: Gentle heating or sonication can sometimes help dissolve precipitates that form during preparation, but this should be done cautiously to avoid compound degradation.[\[1\]](#)

Problem 3: Unexpected cytotoxicity or off-target effects are observed.

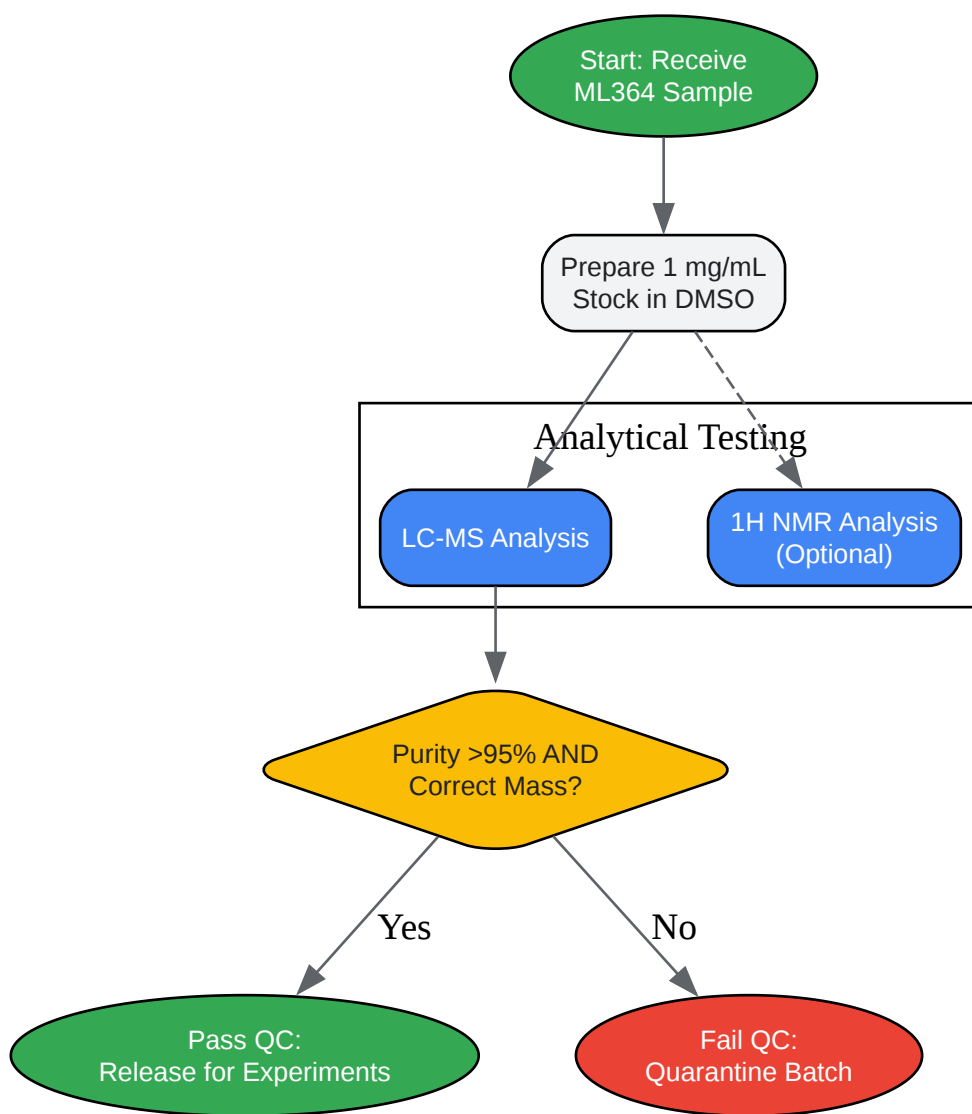
- Question: I'm seeing more cell death than expected, or results that don't align with USP2 inhibition. What should I check?
- Answer:
 - Vehicle Control: Ensure you have a proper vehicle control (e.g., cells treated with the same final concentration of DMSO). High concentrations of DMSO can be toxic to cells.
 - Inhibition of USP8: **ML364** is known to inhibit USP8 with similar potency to USP2.[\[2\]](#)[\[5\]](#) Review the literature to determine if USP8 inhibition could explain the observed phenotype in your model system.
 - Mitochondrial Effects: **ML364** has been reported to increase levels of mitochondrial reactive oxygen species (ROS) and decrease intracellular ATP.[\[1\]](#) These effects can contribute to cytotoxicity and should be considered when interpreting results.
 - Purity Check: Impurities in a synthesized batch of **ML364** could have their own biological activities. Re-verify the purity of your compound.

Diagrams and Workflows



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Caption: Signaling pathway of **ML364** action.



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Caption: Quality control workflow for **ML364**.

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